2,5-Diaminobenzenethiol
Overview
Description
2,5-Diaminobenzenethiol is an organic compound with the molecular formula C6H8N2S and a molecular weight of 140.21 g/mol. It is a useful research compound known for its applications in various scientific fields. The compound is characterized by the presence of two amino groups and a thiol group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diaminobenzenethiol can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitrobenzenethiol using reducing agents such as iron powder in acidic conditions . Another method includes the catalytic hydrogenation of 2,5-dinitrobenzenethiol using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups in precursor compounds can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Iron powder or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,5-Diaminobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of gold nanoparticles for the detection of copper ions in water.
Biology: Involved in the development of fluorescent materials for imaging applications.
Medicine: Potential use in the synthesis of bioactive compounds and drug development.
Industry: Utilized in the production of polyurethane elastomers and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,5-Diaminobenzenethiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions, making it useful in metal ion detection and catalysis. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: Lacks the second amino group, making it less versatile in certain reactions.
3,4-Diaminobenzenethiol: Similar structure but different positioning of amino groups, leading to different reactivity and applications.
2,3-Diaminophenol: Contains hydroxyl groups instead of thiol, altering its chemical properties and uses.
Uniqueness
2,5-Diaminobenzenethiol is unique due to the presence of both amino and thiol groups in specific positions on the benzene ring. This combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,5-diaminobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCYDFVIZFQDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598576 | |
Record name | 2,5-Diaminobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507246-12-0 | |
Record name | 2,5-Diaminobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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